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Abstract
Padsevonil (PSL, UCB-0942) is a novel, first-in-class antiseizure medication (ASM) candidate

rationally designed with a unique dual mechanism of action, targeting both presynaptic and

postsynaptic sites implicated in epileptogenesis.[1] This technical guide provides an in-depth

analysis of the core hypothesis underpinning Padsevonil's development: the synergistic

anticonvulsant effect achieved through high-affinity binding to synaptic vesicle protein 2 (SV2)

isoforms and partial agonism at the benzodiazepine site of GABA-A receptors.[1][2] We will

explore the preclinical data that supported this hypothesis, detail the experimental protocols

used to characterize its pharmacological profile, and present a summary of the clinical trial

outcomes that ultimately led to the discontinuation of its development.[2]

Introduction: The Rationale for a Dual-Target
Approach
The treatment of epilepsy remains a significant challenge, with approximately one-third of

patients with focal-onset seizures not achieving adequate seizure control with currently

available ASMs.[3] This therapeutic gap highlights the need for novel therapeutic strategies.

The development of Padsevonil was predicated on the hypothesis that simultaneously

targeting two distinct, yet complementary, pathways involved in neuronal excitability could offer

superior efficacy in drug-resistant epilepsy.[4] Preclinical studies combining the SV2A ligand
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levetiracetam with benzodiazepines demonstrated enhanced seizure protection, providing the

foundational rationale for a single molecule with this dual activity.[4]

Padsevonil was designed to exhibit high affinity for all three SV2 isoforms (SV2A, SV2B, and

SV2C) and low-to-moderate affinity as a partial agonist at the benzodiazepine binding site of

the GABA-A receptor.[1][5] This profile was intended to modulate neurotransmitter release

presynaptically via SV2 interaction while enhancing GABAergic inhibition postsynaptically.

The Dual-Target Mechanism of Action
Presynaptic Targeting: Synaptic Vesicle Protein 2 (SV2)
Padsevonil demonstrates high-affinity binding to all three isoforms of the synaptic vesicle

protein 2 (SV2A, SV2B, and SV2C).[6] This distinguishes it from levetiracetam and

brivaracetam, which are selective for SV2A.[5] The binding of Padsevonil to SV2A is

characterized by slower binding kinetics compared to its predecessors.[5]
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Caption: Presynaptic action of Padsevonil on SV2 isoforms.

Postsynaptic Targeting: GABA-A Receptor
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Padsevonil acts as a partial agonist at the benzodiazepine site of the GABA-A receptor, a

positive allosteric modulator of GABAergic inhibition.[4][7] Its partial agonism was hypothesized

to provide a better safety and tolerability profile, potentially with a lower risk of tolerance

compared to full benzodiazepine agonists.[4]
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Caption: Postsynaptic action of Padsevonil at the GABA-A receptor.

Quantitative Pharmacological Profile
The dual-target engagement of Padsevonil has been quantified through various in vitro and in

vivo studies.

Binding Affinities
Target

Padsevonil
(pKi)

Levetiracetam
(pKi)

Brivaracetam
(pKi)

Reference

SV2A 8.5 5.2 6.6 [5]

SV2B 7.9 - - [5]

SV2C 8.5 - - [5]

GABA-A

Receptor

(Benzodiazepine

Site)

≤6.1 (pIC50) - - [5]
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In Vivo Receptor Occupancy
In vivo studies in mice demonstrated target engagement at different dose levels.

Target ED50 (mg/kg) Reference

SV2A 0.2 [5]

GABA-A Receptor

(Benzodiazepine Site)
36 [5]

Human PET imaging studies informed dose selection for clinical trials, aiming for high (>90%)

and sustained SV2A occupancy with low (10-15%), transient GABA-A receptor occupancy.[8][9]

Key Experimental Protocols
Radioligand Binding Assays

Objective: To determine the binding affinity of Padsevonil for SV2 isoforms and the GABA-A

receptor.

Methodology:

Membrane preparations from recombinant cells expressing human SV2A, SV2B, SV2C, or

GABA-A receptors were used.

For SV2 binding, membranes were incubated with a specific radioligand (e.g., [³H]-

levetiracetam) and varying concentrations of Padsevonil.

For GABA-A receptor binding, membranes were incubated with a benzodiazepine site-

specific radioligand (e.g., [³H]-flumazenil) and varying concentrations of Padsevonil.

Non-specific binding was determined in the presence of a high concentration of an

unlabeled ligand.

Bound and free radioligand were separated by rapid filtration.

Radioactivity was quantified using liquid scintillation counting.
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IC50 values were determined from competition binding curves and converted to Ki values

using the Cheng-Prusoff equation.

Electrophysiology Studies
Objective: To characterize the functional activity of Padsevonil at the GABA-A receptor.

Methodology:

Whole-cell patch-clamp recordings were performed on recombinant human GABA-A

receptors (α1β2γ2) stably expressed in a CHO cell line.[7]

Cells were voltage-clamped, and GABA-evoked chloride currents were measured.

Padsevonil was applied at various concentrations in the presence of a sub-maximal

concentration of GABA (EC20) to assess its modulatory effect.[7]

The potentiation of the GABA response was quantified to determine the EC50 and

maximal efficacy of Padsevonil relative to a full agonist like zolpidem.[5][7]
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Caption: Experimental workflow for electrophysiological characterization.
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Clinical Development and Outcomes
Padsevonil underwent several clinical trials to evaluate its efficacy and safety in patients with

drug-resistant focal epilepsy.

Phase IIa Proof-of-Concept Trial (NCT02495844)
This trial showed promising results with a single 400 mg twice-daily dose.[8]

Outcome
Padsevonil
(n=24)

Placebo (n=26) p-value Reference

≥75% Responder

Rate
30.8% 11.1% 0.067 [8]

Median

Reduction in

Seizure

Frequency

53.7% 12.5% 0.026 [8][10]

Phase IIb (ARISE - NCT03373383) and Phase III (DUET -
NCT03739840) Trials
Despite the encouraging Phase IIa results, the larger Phase IIb and Phase III trials failed to

meet their primary efficacy endpoints.[3][11][12]
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Trial Outcome
Padsevonil
Doses

Placebo Result Reference

ARISE

(Phase IIb)

Change in

log-

transformed

seizure

frequency

No

statistically

significant

difference

-

Failed to

meet primary

endpoint

[11][12]

ARISE

(Phase IIb)

75%

responder

rate

No

statistically

significant

difference

-

Failed to

meet primary

endpoint

[11][12]

DUET (Phase

III)

Efficacy vs.

Placebo
- -

Failed to

meet primary

endpoint

[2]

The primary outcomes in both the ARISE and DUET trials did not show a statistically significant

improvement for any Padsevonil dose group compared to placebo.[11][12]

Conclusion
The Padsevonil dual-target hypothesis represented a rational and innovative approach to the

development of a new antiseizure medication. The preclinical data strongly supported the

potential for synergistic efficacy through combined SV2 and GABA-A receptor modulation.

However, despite promising early clinical signals, the large-scale pivotal trials did not

demonstrate a significant clinical benefit over placebo in patients with drug-resistant focal

epilepsy.[2][11] The development of Padsevonil was subsequently discontinued. The journey

of Padsevonil from a compelling scientific rationale to clinical discontinuation serves as a

valuable case study in the complexities of translating preclinical findings into clinically

meaningful therapies for epilepsy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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